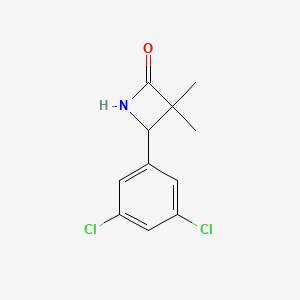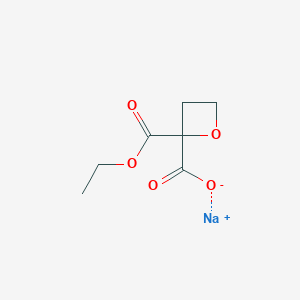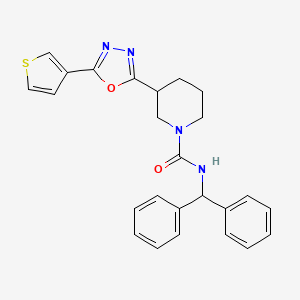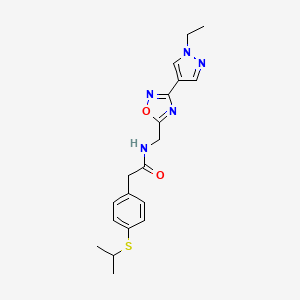![molecular formula C23H28N4O7S2 B2470324 ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 534555-34-5](/img/structure/B2470324.png)
ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Ethyl 3-(methylcarbamoyl)-2-(4-(morpholinosulfonyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a useful research compound. Its molecular formula is C23H28N4O7S2 and its molecular weight is 536.62. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthetic Applications
The development of synthetic methodologies for complex molecules involves the design and synthesis of functionalized compounds that serve as key intermediates for further chemical transformations. For instance, research by Zhu et al. (2003) describes an expedient phosphine-catalyzed [4 + 2] annulation synthesis process, highlighting the synthesis of highly functionalized tetrahydropyridines from ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, through a regioselective annulation process with N-tosylimines (Zhu, Lan, & Kwon, 2003). This method showcases the potential for creating densely substituted molecules that could be related to the compound of interest in terms of structural complexity and functional group installation.
Biological Activity
Compounds with structures similar to the one mentioned often undergo evaluation for their biological activities, such as potential vasodilation properties. For example, Girgis et al. (2008) synthesized 2-(alicyclic-amino)-4,6-diaryl-3-pyridinecarboxylates and assessed their vasodilation activity, revealing remarkable potencies in some of the synthesized compounds (Girgis, Mishriky, Farag, El-Eraky, & Farag, 2008). These findings underscore the significance of structural modifications in enhancing biological activities, which could be relevant to exploring the therapeutic potentials of the mentioned compound.
Chemical Synthesis and Characterization
In the realm of heterocyclic chemistry, compounds featuring complex structures are synthesized for various applications, including pharmaceuticals. A study by Suwito et al. (2018) on the synthesis of a dihydrotetrazolopyrimidine derivative, although not the same, shares similarities in terms of synthetic complexity and the use of morpholine, highlighting the importance of innovative synthetic routes for the development of novel compounds (Suwito, Kurnyawaty, Haq, Abdulloh, & Indriani, 2018).
properties
IUPAC Name |
ethyl 3-(methylcarbamoyl)-2-[(4-morpholin-4-ylsulfonylbenzoyl)amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O7S2/c1-3-34-23(30)26-9-8-17-18(14-26)35-22(19(17)21(29)24-2)25-20(28)15-4-6-16(7-5-15)36(31,32)27-10-12-33-13-11-27/h4-7H,3,8-14H2,1-2H3,(H,24,29)(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVAAODBEBVYACR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)NC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O7S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

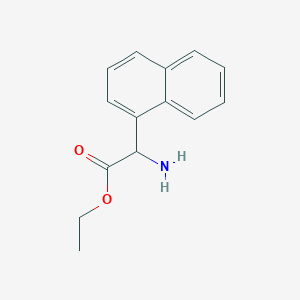
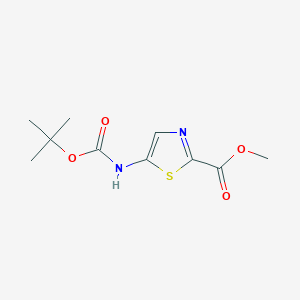
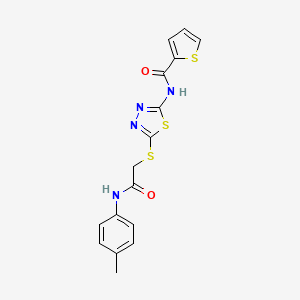

![N-[3-[(Dimethylamino)methyl]-1,2-benzoxazol-5-yl]-1H-indole-2-carboxamide](/img/structure/B2470247.png)
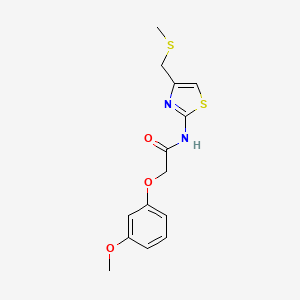
![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzamide](/img/structure/B2470250.png)



